CTCE 9908 Exhibits a 28-Fold Lower Binding Affinity for CXCR4 Compared to the Clinical Antagonist AMD3100 (Plerixafor)
CTCE 9908 is not a high-affinity binder; its Ki value for CXCR4 is 6,185 ± 1,384 nM, which is approximately 28-fold higher (weaker) than the Ki of the well-characterized small-molecule antagonist AMD3100 (Plerixafor) at 221 ± 40 nM [1]. This indicates a fundamentally different binding interaction with the receptor. In a broader panel of CXCR4 ligands, CTCE 9908 demonstrates one of the highest Ki values, further distinguishing its profile from more potent peptides like LY2510924 (Ki = 58 ± 30 nM) and BKT-140 (Ki = 194 ± 117 nM) [1].
| Evidence Dimension | CXCR4 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 6185 ± 1384 nM |
| Comparator Or Baseline | AMD3100 (Plerixafor) Ki: 221 ± 40 nM; LY2510924 Ki: 58 ± 30 nM; BKT-140 Ki: 194 ± 117 nM |
| Quantified Difference | CTCE 9908 Ki is ~28-fold higher than AMD3100, ~107-fold higher than LY2510924, and ~32-fold higher than BKT-140. |
| Conditions | Competitive binding assay measuring displacement of 12G5 antibody; data from a head-to-head comparative study of 13 CXCR4 ligands. |
Why This Matters
This lower affinity, combined with robust in vivo anti-metastatic efficacy, suggests that CTCE 9908's therapeutic effect may not solely depend on high receptor occupancy, distinguishing it from high-affinity antagonists for procurement decisions focused on mechanism-of-action studies.
- [1] Kleist AB, Jenne S, Bernhagen J, et al. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors. Sci Rep. 2020;10:16645. Table 2. View Source
